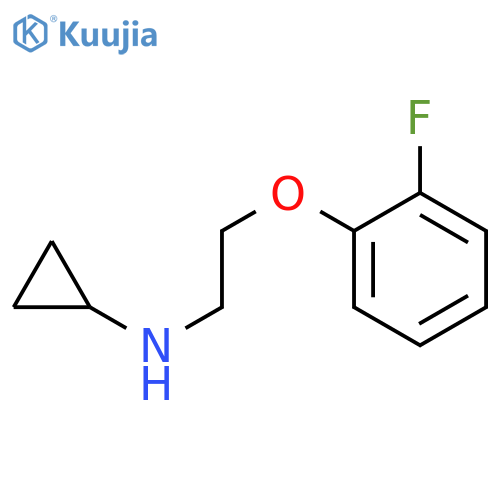Cas no 1040020-94-7 (N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine)

1040020-94-7 structure
商品名:N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine
N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine 化学的及び物理的性質
名前と識別子
-
- Cyclopropanamine, N-[2-(2-fluorophenoxy)ethyl]-
- AKOS009066933
- N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine
- D77615
- N-[2-(2-fluorophenoxy)ethyl]cyclopropanamine
- 1040020-94-7
- CS-W000330
-
- インチ: 1S/C11H14FNO/c12-10-3-1-2-4-11(10)14-8-7-13-9-5-6-9/h1-4,9,13H,5-8H2
- InChIKey: XOAYEXNQDBGFJT-UHFFFAOYSA-N
- ほほえんだ: C1(NCCOC2=CC=CC=C2F)CC1
計算された属性
- せいみつぶんしりょう: 195.105942232g/mol
- どういたいしつりょう: 195.105942232g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049649-250mg |
N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine |
1040020-94-7 | 96% | 250mg |
¥3542 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049649-100mg |
N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine |
1040020-94-7 | 96% | 100mg |
¥2037 | 2023-04-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049649-1g |
N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine |
1040020-94-7 | 96% | 1g |
¥6540 | 2023-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00794256-1g |
N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine |
1040020-94-7 | 96% | 1g |
¥2639.0 | 2023-04-06 |
N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine 関連文献
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
1040020-94-7 (N-(2-(2-fluorophenoxy)ethyl)cyclopropanamine) 関連製品
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
